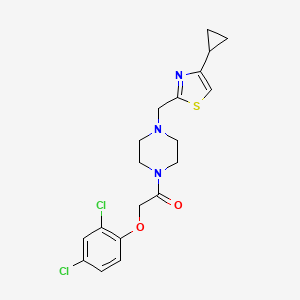
1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential therapeutic applications, including anticancer and antituberculosis properties, as demonstrated by the synthesis and biological evaluation of various piperazine-containing compounds .
Synthesis Analysis
The synthesis of piperazine derivatives can be achieved through various methods. One approach involves the reductive amination method using sodium triacetoxyborohydride to yield piperazine derivatives, as described in the synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives . Another method includes the aminomethylation of phenylethanone with paraformaldehyde and substituted piperazines, followed by a reaction with cyclohexylmagnesium halide to produce secondary aminopropanols . Additionally, electrochemical synthesis has been employed, where the oxidation of hydroxyphenyl piperazin-1-yl ethanone in the presence of nucleophiles leads to arylthiobenzazoles .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be complex, with various substituents influencing their biological activity. For instance, the three-dimensional structure of enaminone derivatives containing piperazine or morpholine moieties has been confirmed by single-crystal X-ray crystallography . These structural analyses are crucial for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
Piperazine derivatives can undergo a range of chemical reactions. For example, the electrochemical oxidation of hydroxyphenyl piperazin-1-yl ethanone can participate in a Michael addition reaction with 2-SH-benzazoles, leading to disubstituted products . The Biginelli reaction is another example, where enaminones react with urea and different substituted benzaldehydes to produce dihydropyrimidinone derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For instance, the synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol involves optimizing technological parameters such as raw material ratio, reaction time, and temperature to achieve high yields . The formation of hydrochlorides from the corresponding bases indicates the basic nature of these compounds, which is a common characteristic of piperazine derivatives .
科学的研究の応用
Antibacterial and Antifungal Activities
- A study by Gan, Fang, & Zhou (2010) investigated a series of azole-containing piperazine derivatives, finding that they exhibited moderate to significant antibacterial and antifungal activities in vitro.
Anticancer Activities
- Yurttaş, Demirayak, Ilgın, & Atlı (2014) synthesized 1,2,4-triazine derivatives bearing a piperazine amide moiety and found them to be promising antiproliferative agents against breast cancer cells.
- Ahmed, Molvi, & Khan (2017) synthesized novel piperazine derivatives that showed in vitro anti-inflammatory activity and moderate anti-cancer effects.
- Mallikarjuna, Padmashali, & Sandeep (2014) reported the synthesis of piperazine derivatives with significant anticancer and antituberculosis activities.
Antipsychotic Potential
- Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik (2014) found that 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives exhibited considerable anti-dopaminergic and anti-serotonergic activity, suggesting potential antipsychotic applications.
Green Chemistry and Synthesis
- Said, Messali, Rezki, Al-Soud, & Aouad (2020) reported an eco-friendly microwave-assisted synthesis method for piperazine derivatives, indicating advancements in green chemistry techniques.
Electrochemical Synthesis
- Amani & Nematollahi (2012) explored electrochemical synthesis involving piperazine derivatives, highlighting the method's potential for creating new compounds.
Other Pharmaceutical Applications
- Díaz et al. (2020) synthesized a σ1 receptor antagonist with potential for pain management.
- Kumar et al. (2017) investigated the antidepressant and antianxiety activities of novel piperazine derivatives.
特性
IUPAC Name |
1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-(2,4-dichlorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O2S/c20-14-3-4-17(15(21)9-14)26-11-19(25)24-7-5-23(6-8-24)10-18-22-16(12-27-18)13-1-2-13/h3-4,9,12-13H,1-2,5-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMINMIWRURPLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

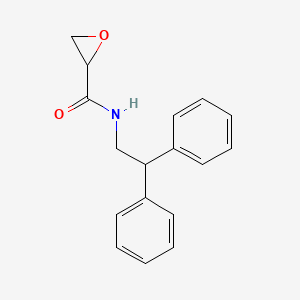

![3-Chloro-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3003957.png)
![5-Bromo-N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]furan-2-carboxamide](/img/structure/B3003961.png)
![4-ethoxy-3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B3003962.png)
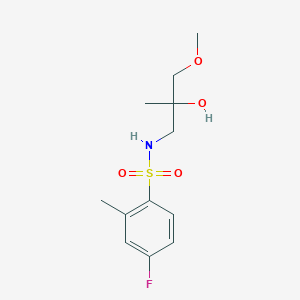
![N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3003965.png)
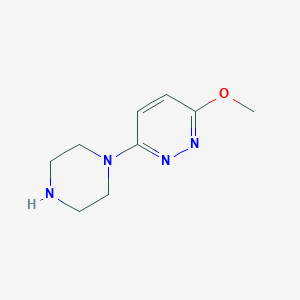

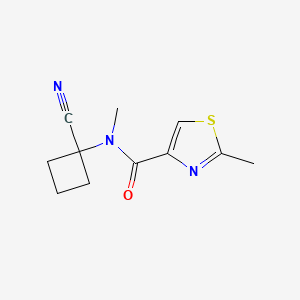
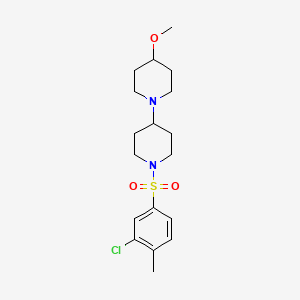
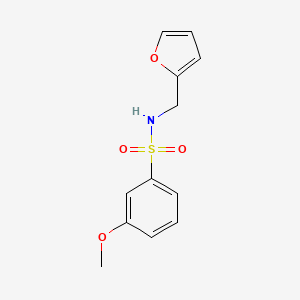
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B3003975.png)
![1-[1-(Methoxymethyl)cyclopent-3-en-1-yl]ethanone](/img/structure/B3003977.png)